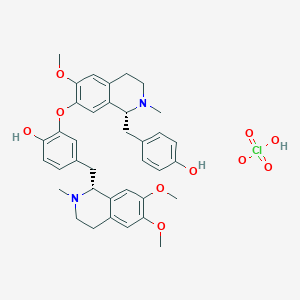

![molecular formula C11H16O3 B2448186 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 6703-31-7](/img/structure/B2448186.png)

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the linear formula C11H16O3 . It has a molecular weight of 196.248 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The compound has a bicyclic structure with three methyl groups attached. The oxo group (C=O) is present in the ring structure, and the carboxylic acid group (-COOH) is attached to one of the ring carbons .Physical and Chemical Properties Analysis

This compound has a melting point of 238-240 degrees Celsius . More specific physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the supplier .科学的研究の応用

Hydrogen Bonding and Molecular Structure

Hydrogen-Bonding Patterns : Studies on similar compounds like 7-oxobicyclo[2.2.1]heptane-1-carboxylic acid show distinct hydrogen-bonding patterns. For instance, molecules of the β-keto acid form exhibit unique chirality due to the bridgehead carboxyl group and form centrosymmetric hydrogen-bonded carboxyl dimers, which are significant in understanding molecular interactions and structures (Wong et al., 2000).

Crystallographic Analysis : The compound and its derivatives have been used in crystallographic studies to understand the molecular and atomic structure better. For example, the hydrogen-bonding pattern of a bicyclic γ-Keto acid, which is structurally similar to 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid, has been analyzed using crystallography (Lalancette et al., 1997).

Chemical Synthesis and Derivatives

Synthesis of Homochiral Compounds : The compound has been utilized in the synthesis of homochiral compounds like 2,10-Camphanediols, indicating its potential in producing stereochemically complex molecules (Jingen et al., 1991).

Formation of Polymer Esters : Derivatives of this compound have been used in the formation of crosslinked polymers. For example, 1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, which shares a similar bicyclic structure, demonstrates the potential of these compounds in polymer chemistry (Gehrmann & Vogt, 1981).

Medical Research and Pharmacological Applications

Antitumor Activity : While avoiding specifics of drug use and side effects, it's notable that certain derivatives of this compound have shown antitumor activity. For example, imide derivatives of a structurally related compound exhibited growth inhibition in cell lines, indicating potential in cancer research (Walter, 1989).

Development of Epoxide Hydrolase Inhibitors : Isocyanates derived from carboxylic acids similar to this compound have been used to synthesize ureas, which are potential inhibitors of human soluble epoxide hydrolase, a key enzyme in various physiological processes (Burmistrov et al., 2019).

Safety and Hazards

特性

IUPAC Name |

4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFCLVFAFZYVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448106.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2448111.png)

![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2448112.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2448120.png)